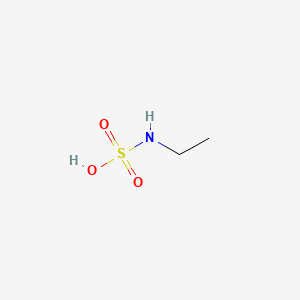

Ethylsulfamic acid

Description

Overview of Chemical Significance and Research Trajectory

Ethylsulfamic acid, systematically known as N-ethylsulfamic acid, is an organosulfur compound and a monosubstituted derivative of sulfamic acid. The chemical structure consists of an ethyl group attached to the nitrogen atom of the sulfamic acid. While sulfamic acid itself is a well-studied, commercially significant inorganic acid, the research trajectory for its specific N-alkylated derivatives, including this compound, is less defined in publicly accessible literature.

The broader class of N-substituted sulfamic acids gained significant research interest following the discovery of the sweet-tasting properties of the sodium salt of N-cyclohexylsulfamic acid, which led to its commercialization as the artificial sweetener cyclamate. acs.org This discovery spurred investigations into other N-substituted sulfamates to understand the relationship between their structure and physiological properties. acs.org However, much of this research has focused on derivatives with more complex substituent groups.

General methods for the preparation of N-substituted sulfamic acids often involve the reaction of an amine with a sulfonating agent, such as chlorosulfonic acid, in an inert solvent. acs.org This approach is applicable to the synthesis of both N-mono- and N-disubstituted sulfamic acids. acs.org While specific synthesis details for this compound are not extensively reported, it would theoretically be produced by the reaction of ethylamine with a suitable sulfonating agent.

Interdisciplinary Relevance in Chemical Sciences

The interdisciplinary relevance of this compound is primarily inferred from the applications of its parent compound and other N-substituted sulfamic acid derivatives, known as sulfamates. Sulfamates have been investigated for a wide range of applications in therapeutic and medicinal chemistry. chemeurope.comwikipedia.org They have been utilized in the design of various therapeutic agents, including antibiotics, antiviral agents (specifically as HIV reverse transcriptase and protease inhibitors), and anticancer drugs that target steroid sulfatase and carbonic anhydrase. chemeurope.comwikipedia.org

The sulfamate (B1201201) moiety is often employed as a bioisostere for carboxylic acids or phenols in drug design, offering similar acidity and hydrogen bonding capabilities but with potentially different metabolic stability and pharmacokinetic profiles. This highlights the potential for this compound and its derivatives to be explored in the development of new pharmaceutical compounds.

In synthetic organic chemistry, the parent sulfamic acid is recognized as an efficient and cost-effective solid acid catalyst for various organic transformations. sigmaaldrich.com It is used in reactions such as the Friedlander quinoline synthesis and the preparation of α-aminophosphonates. sigmaaldrich.com While there is no specific literature detailing the catalytic use of this compound, the principles of acid catalysis suggest it could potentially serve a similar role, with the ethyl group modifying its solubility and steric properties.

Data on this compound

Detailed experimental data for this compound is scarce in scientific literature. However, computed data from chemical databases provide some insight into its properties.

| Property | Value |

|---|---|

| Molecular Formula | C2H7NO3S |

| Molecular Weight | 125.14 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c1-2-3-7(4,5)6/h3H,2H2,1H3,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVVHUQWDOGLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963532 | |

| Record name | Ethylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4626-94-2 | |

| Record name | N-Ethylsulfamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4626-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Ethylsulfamic Acid and Its Derivatives

Established Synthetic Routes for Ethylsulfamic Acid

The primary focus in the literature often centers on the synthesis of [2-(sulfooxy)ethyl]sulfamic acid (SESA), a derivative with significant catalytic applications.

A common and direct method for synthesizing [2-(sulfooxy)ethyl]sulfamic acid (SESA) involves the reaction between 2-aminoethanol and chlorosulfonic acid. This reaction typically proceeds by adding chlorosulfonic acid dropwise to 2-aminoethanol under controlled temperature conditions, often at room temperature, with immediate evolution of HCl gas. The process requires careful handling due to the corrosive nature of chlorosulfonic acid.

Procedure Example: 2-Aminoethanol is charged into a flask, and chlorosulfonic acid is added dropwise over a period of one hour at room temperature. The mixture is then stirred for an extended period, during which residual HCl is removed by suction. Subsequent washing with diethyl ether is employed to eliminate unreacted chlorosulfonic acid google.com. This method is noted for its simplicity and efficiency in producing SESA, which can then be supported on silica (B1680970) for further use Current time information in Bangalore, IN.thieme-connect.de.

While the direct synthesis is established, research has also explored modified and more environmentally friendly approaches. The development of SESA as a heterogeneous and recyclable catalyst highlights these efforts. These techniques often focus on improving yields, reducing reaction times, and facilitating easier product isolation and catalyst recovery, aligning with green chemistry principles. For instance, the use of SESA supported on silica has been widely adopted for various catalytic applications, demonstrating its reusability without significant loss of efficiency nih.gov. Immobilization onto solid supports like silica or polyvinyl alcohol (PVA) further enhances its heterogeneous nature and recyclability Current time information in Bangalore, IN.thieme-connect.dekoreascience.krresearchgate.net.

Synthesis of N-Substituted this compound Analogues

The synthesis of N-substituted this compound analogues involves modifying the nitrogen atom of the this compound core structure (CH₃CH₂NHSO₃H).

From Carbamate (B1207046) Esters: this compound and its N-alkylated derivatives, such as N-mthis compound and N-ethylsulfamic acid, can be prepared by reacting the corresponding carbamate esters (e.g., ethyl carbamate, ethyl N-methylcarbamate, and ethyl N-ethylcarbamate) with concentrated oleum (B3057394) (60% oleum is often cited) acs.org. This reaction involves N-sulfonation of the carbamate ester prior to ester cleavage, ultimately yielding the sulfamic acid.

From N-Alkyl Sulfamic Acid Salts: N-substituted sulfamate (B1201201) esters can be synthesized from sulfamic acid salts. For example, N-methyl- and N-ethylsulfamate esters, while not directly accessible via chlorosulfonyl isocyanate, can be prepared through a two-step process involving the mono-alkylation of O-pentyl sulfamate nih.gov.

From N-(2-Arylethyl)sulfamic Acids: A method for synthesizing N-(2-arylethyl)sulfamic acids involves reacting the corresponding arylethylamine with triethylamine (B128534) in a solvent like chloroform, followed by the dropwise addition of chlorosulfonic acid at low temperatures. Acidification of the reaction mixture precipitates the desired N-substituted sulfamic acid product koreascience.kr.

Via Sulfamic Acid Halides: N-ethylsulfamic acid chloride has been synthesized and subsequently reacted with other reagents, such as difluoromethylchlorosulfonyl chloride, though yields may vary google.com. The preparation of N-alkylsulfamic acid fluorides from N-alkylsulfamic acid chlorides using hydrogen fluoride (B91410) is also documented google.com.

N-alkyl sulfamic acids and their salts are recognized for their applications, notably as artificial sweeteners (e.g., sodium cyclamate, a salt of N-cyclohexyl sulfamic acid) sharif.edu.

Green Chemistry Principles in Synthetic Strategies

The synthesis and application of this compound derivatives, particularly SESA, are strongly aligned with the principles of green chemistry.

Catalysis and Reusability: The development of SESA as a heterogeneous and recyclable catalyst is a prime example of Principle 9 (Catalysis) and Principle 1 (Prevention) of green chemistry. Its ability to be recovered and reused multiple times without significant loss of efficiency reduces waste and improves atom economy Current time information in Bangalore, IN.thieme-connect.denih.gov.

Safer Solvents and Reaction Conditions: Many reported syntheses utilizing SESA or its immobilized forms operate under solvent-free conditions researchgate.net or employ greener solvents like ethanol/water mixtures google.comrjpbcs.com. Conducting reactions at room temperature also contributes to energy efficiency (Principle 6: Design for Energy Efficiency) nih.govresearchgate.net.

Atom Economy and Waste Reduction: By using catalytic amounts of reagents and designing processes that maximize the incorporation of starting materials into the final product, these methods aim to minimize waste generation, adhering to Principle 2 (Atom Economy) google.comthieme.de.

Less Hazardous Syntheses: The use of solid acid catalysts like SESA or silica-supported acids can be considered a step towards less hazardous chemical syntheses (Principle 3) compared to using strong mineral acids or highly volatile organic solvents.

Preparation of Immobilized and Heterogeneous this compound-Based Catalysts

A significant area of research involves the preparation of immobilized and heterogeneous catalysts based on this compound derivatives, primarily SESA.

Silica-Supported Catalysts: SESA can be readily prepared and then supported on silica, creating an efficient, reusable, and heterogeneous catalyst Current time information in Bangalore, IN.thieme-connect.de. This immobilization strategy enhances ease of separation from reaction mixtures and facilitates recycling.

Polyvinyl Alcohol (PVA) Immobilization: N-ethyl sulfamic acid has been immobilized onto polyvinyl alcohol (PVA-NHSO₃H), yielding a heterogeneous catalyst that is effective for acetylation reactions under solvent-free conditions koreascience.krresearchgate.net.

Other Heterogeneous Systems: Nickel ferrite (B1171679) nanoparticles have also been employed as heterogeneous catalysts in reactions involving sulfamic acid derivatives, offering advantages in terms of environmental friendliness and recyclability sharif.edu.

These immobilized catalysts leverage the inherent acidity and reactivity of the sulfamic acid moiety while providing the practical benefits of heterogeneous systems, such as simplified work-up and reduced environmental impact.

Compound Name List:

this compound

[2-(sulfooxy)ethyl]sulfamic acid (SESA)

2-aminoethanol

Chlorosulfonic acid

N-mthis compound

N-ethylsulfamic acid

Ethyl carbamate

Ethyl N-methylcarbamate

Ethyl N-ethylcarbamate

Oleum

N-(2-arylethyl)sulfamic acid

Arylethylamine

Triethylamine

Chloroform

N-ethylsulfamic acid chloride

Difluoromethylchlorosulfonyl chloride

N-alkylsulfamic acid fluorides

N-alkylsulfamate esters

O-pentyl sulfamate

Sulfamic acid salts

Polyvinyl alcohol (PVA)

Nickel ferrite nanoparticles

Silica

Sulfamic acid

Catalytic Applications of Ethylsulfamic Acid and Its Derivatives in Organic Transformations

General Principles of Brønsted Acid Catalysis by Ethylsulfamic Acid Derivatives

This compound and its derivatives are part of a class of N-alkylated sulfamic acids that serve as effective Brønsted acid catalysts in organic synthesis. scielo.br Sulfamic acid (H₂NSO₃H) itself is a stable, non-volatile, and non-hygroscopic crystalline solid that is inexpensive and can function as a green catalyst. scielo.brresearchgate.net Its catalytic activity stems from its acidic proton. While sulfamic acid has a pKa of approximately 1.19 in water, its aliphatic derivatives, such as this compound, are generally weaker acids. scielo.brresearchgate.net

The catalytic behavior of sulfamic acid and its derivatives is often associated with their zwitterionic structure in certain solvents. researchgate.netresearchgate.net In its zwitterionic form (+H₃NSO₃⁻), the protonated amino group can act as a proton donor, initiating catalytic cycles. These organocatalysts are valued for their convenient acidity and ease of synthesis. scielo.br As Brønsted acids, they catalyze reactions by protonating a substrate, which typically enhances its electrophilicity and activates it for subsequent nucleophilic attack. rsc.orgnih.govuchicago.edu This general principle is the foundation for their application in a wide range of organic transformations, including multi-component and condensation reactions. scielo.br The development of various chiral sulfonic acids has further expanded the utility of this class of Brønsted catalysts in stereoselective synthesis. nih.govbohrium.com

Multi-Component Reactions (MCRs) Catalyzed by this compound Derivatives

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, have gained significant attention for their efficiency and atom economy. orientjchem.orgnih.govmdpi.com this compound and its parent compound, sulfamic acid, have proven to be highly efficient catalysts for several important MCRs. researchgate.netresearchgate.net

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidinones (DHPMs), which are heterocyclic units of significant interest due to their therapeutic and biological properties. orientjchem.orgmdpi.com The reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). orientjchem.orgmdpi.com Sulfamic acid and its N-alkylated derivatives have emerged as effective and environmentally benign catalysts for this transformation, often providing good to excellent yields under solvent-free conditions. researchgate.netresearchgate.net

The use of these organocatalysts avoids the harsh conditions and low yields associated with the original acid-catalyzed method. orientjchem.orgresearchgate.net N-alkylated sulfamic acid derivatives derived from compounds like benzylamine (B48309) and thiourea have demonstrated high catalytic efficiency, achieving yields of up to 97%. scielo.brresearchgate.net The reaction proceeds smoothly with various aromatic aldehydes, ethyl acetoacetate (B1235776), and urea/thiourea. researchgate.net

Table 1: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction Using a Sulfamic Acid-Based Catalyst scielo.brresearchgate.net

| Aldehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Catalyst (mol%) | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Urea | NSA 08 (20) | Methanol (B129727), Reflux | 97 |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | NSA 08 (20) | Methanol, Reflux | 95 |

| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | NSA 08 (20) | Methanol, Reflux | 96 |

| Benzaldehyde | Octadecyl Acetoacetate | Urea | NSA 04 (20) | Methanol, Reflux, 24h | 80 |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | NSA 08 (20) | Methanol, Reflux | 92 |

NSA 04: N-alkylated sulfamic acid derived from benzylamine. NSA 08: Organocatalyst based on sulfamic acid and thiourea.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govnih.govrsc.org A common and facile method for their synthesis is the condensation of an aromatic diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. sapub.org Research has shown that a synergistic system of sulfamic acid in methanol is remarkably efficient for promoting the synthesis of quinoxaline derivatives. researchgate.net This method provides a green and effective approach to these valuable compounds. The reaction typically involves refluxing the reactants in the presence of a catalytic amount of sulfamic acid. researchgate.netsapub.org

Table 2: Synthesis of Quinoxaline Derivatives sapub.org

| Aromatic Diamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| o-phenylenediamine | 2-oxopropionaldehyde | None/DMF | Not specified | 2-methyl-quinoxaline |

| o-phenylenediamine | hexane-2,3,5-trione | None/Ethanol | Not specified | 3,4-dihydroquinoxaline-2(1H)-one derivative |

| o-phenylenediamine | 1,2-dicarbonyl derivatives | p-toluene sulfonic acid/Propan-1-ol | Not specified | Quinoxalin-2-one derivatives |

Formation of β-Acetamido Carbonyl Compounds

The synthesis of β-acetamido carbonyl compounds is another significant transformation that can be effectively catalyzed by sulfamic acid. bohrium.com This reaction, often a variation of the Mannich reaction, typically involves the one-pot condensation of an aldehyde, an enolizable ketone or other carbonyl compound, and an amine or amide source, such as acetonitrile. nih.govbohrium.com Sulfamic acid acts as an efficient and recyclable catalyst, promoting the formation of the C-N and C-C bonds required to construct the β-acetamido ketone framework. bohrium.com This method is advantageous due to its mild reaction conditions, simple product isolation, and high yields. bohrium.com

Generation of Thiazolidinone-Bis Schiff Base Hybrids

A highly efficient one-pot, multi-component synthesis has been developed for creating privileged heterocyclic structures like thiazolidinone-bis Schiff base hybrids, employing sulfamic acid as a catalyst. researchgate.net Thiazolidinones are a well-known class of heterocyclic compounds possessing a wide array of biological activities. journalijar.comnih.gov Their synthesis often involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.govresearchgate.net The sulfamic acid-catalyzed MCR allows for the assembly of complex hybrid molecules, combining the thiazolidinone core with two Schiff base moieties in a single step under mild conditions, resulting in moderate to high yields of a diverse library of derivatives. researchgate.net

Condensation Reactions Facilitated by this compound Derivatives

Condensation reactions are fundamental processes in organic chemistry where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org this compound and related derivatives are effective catalysts for various condensation reactions beyond the specific MCRs detailed above.

One key application is in the protection of functional groups, which is a crucial strategy in multi-step organic synthesis. rsc.org For instance, sulfamic acid-functionalized magnetic nanoparticles have been used as a heterogeneous solid acid catalyst for the acetalization of carbonyl compounds with diols and dithiols. rsc.org This reaction is a condensation process where a molecule of water is eliminated. The catalyst's efficiency allows for the protection of aldehydes and ketones as acetals or thioacetals, which can be crucial for preventing unwanted side reactions. rsc.org The heterogeneous nature of some of these catalysts also allows for easy recovery and reuse, aligning with the principles of green chemistry. scielo.br

Knoevenagel Condensation and α,β-Unsaturated Compound Formation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. This reaction is a classic method for the preparation of α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The general reaction involves the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step.

While a wide array of catalysts have been employed for this transformation, there is currently no specific information available in the scientific literature detailing the use of this compound or its derivatives as a catalyst for the Knoevenagel condensation. Research in this area has traditionally focused on basic catalysts such as amines (e.g., piperidine) or Lewis acids.

Synthesis of Xanthene Derivatives

Silica-supported [2-(sulfooxy)ethyl]sulfamic acid (SESA) has been identified as a novel and efficient heterogeneous catalyst for the one-pot synthesis of xanthene derivatives. researchgate.net This method involves the condensation of various aldehydes with 2-naphthol (B1666908) under solvent-free conditions. researchgate.net The use of SESA offers several advantages, including excellent yields, simplicity of the reaction protocol, and easy work-up procedures. researchgate.net As a heterogeneous catalyst, SESA can be easily separated from the reaction mixture, contributing to a cleaner reaction process. researchgate.net The reaction accommodates a range of aromatic aldehydes, leading to the successful synthesis of the corresponding 14-aryl-14H-dibenzo[a,j]xanthenes. researchgate.net

The application of sulfamic acid and its derivatives provides a significant improvement over some traditional methods that may require harsh conditions, longer reaction times, or the use of toxic and expensive catalysts. researchgate.net

Table 1: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes using SESA Catalyst This is an interactive data table. You can sort and filter the data.

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 20 | 97 |

| 3 | 4-Methylbenzaldehyde | 15 | 96 |

| 4 | 4-Methoxybenzaldehyde | 25 | 92 |

| 5 | 4-Nitrobenzaldehyde | 30 | 90 |

| 6 | 3-Nitrobenzaldehyde | 30 | 91 |

Data sourced from research on the one-pot synthesis of xanthene derivatives using silica-supported [2-(sulfooxy)ethyl]sulfamic acid. researchgate.net

Functional Group Transformations

[2-(Sulfooxy)ethyl]sulfamic acid (SESA), particularly when supported on silica (B1680970), serves as an efficient, reusable, and heterogeneous catalyst for the regioselective thiocyanation of electron-rich aromatic and heteroaromatic compounds. researchgate.netamanote.com This transformation is typically carried out using potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidant like hydrogen peroxide. The protocol is noted for its high efficiency and regioselectivity, particularly for substrates such as indoles and substituted anilines. researchgate.net For N,N-disubstituted anilines, the reaction shows high para-selectivity. researchgate.net

Table 2: Regioselective Thiocyanation of Various Aromatic Compounds using SESA This is an interactive data table. You can sort and filter the data.

| Entry | Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Indole | 3-Thiocyanato-1H-indole | 1.5 | 92 |

| 2 | 2-Methylindole | 2-Methyl-3-thiocyanato-1H-indole | 2 | 90 |

| 3 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 2.5 | 95 |

Data reflects the efficiency of [2-(Sulfooxy)ethyl]sulfamic acid as a catalyst in thiocyanation reactions. researchgate.netamanote.com

Sulfamic acid, a closely related compound to this compound, has been demonstrated to be an effective catalyst for the acetylation of alcohols and phenols using acetic anhydride (B1165640). researchgate.net This method is characterized by its high yields and mild reaction conditions. researchgate.net The acetylation proceeds efficiently for a variety of substrates, including primary and secondary alcohols as well as phenols. researchgate.net While this specific research focuses on sulfamic acid, the catalytic activity is indicative of the potential for its N-substituted derivatives in similar transformations. scielo.br The use of sulfamic acid presents a green and reusable catalytic system for this important protection and functionalization reaction. researchgate.net

Table 3: Sulfamic Acid Catalyzed Acetylation of Alcohols and Phenols This is an interactive data table. You can sort and filter the data.

| Entry | Substrate | Solvent / Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | n-Octanol | None / rt | 1 | 88 |

| 2 | Benzyl alcohol | None / rt | 2 | 98 |

| 3 | Cholesterol | CHCl₃ / 62 | 2 | 95 |

| 4 | Phenol (B47542) | CH₂Cl₂ / rt | 2 | 97 |

Data from a study on the sulfamic acid catalyzed acetylation of alcohols and phenols. researchgate.net

The synthesis of bisphenol F is a significant industrial process involving the hydroxyalkylation of phenol with formaldehyde. This reaction is catalyzed by acids. Extensive research has been conducted using various catalytic systems, including microporous H-beta zeolites, water-soluble Brønsted acidic ionic liquids, and Keggin phosphotungstic acid encapsulated in metal-organic frameworks. rsc.orgresearchgate.netresearchgate.net These catalysts have been investigated to improve yield, selectivity (particularly towards the desired 4,4'-isomer), and reusability, while addressing the corrosion and environmental issues associated with traditional mineral acid catalysts. researchgate.net

However, a review of the current scientific literature does not indicate that this compound or its derivatives have been specifically studied or applied as catalysts for the hydroxyalkylation of phenol to produce bisphenol F.

Catalyst Reusability and Recovery Studies in Catalytic Processes

A significant advantage of using sulfamic acid and its derivatives, particularly when supported on a solid matrix like silica, is the ease of catalyst recovery and reusability. researchgate.netresearchgate.net As heterogeneous catalysts, they can be separated from the reaction mixture by simple filtration. researchgate.net

Studies on silica-supported [2-(sulfooxy)ethyl]sulfamic acid (SESA) in xanthene synthesis highlight its nature as a heterogeneous system, which simplifies work-up. researchgate.net In other applications, sulfamic acid has been successfully recovered and reused multiple times without a significant loss of catalytic activity. For instance, in the acetylation of alcohols and phenols, the catalyst could be reused with minimal decrease in performance. researchgate.net Similarly, in the esterification of cyclic olefins, sulfamic acid was recycled and reused with satisfactory results. researchgate.net This reusability is a key feature that aligns with the principles of green chemistry, making these catalysts economically and environmentally attractive alternatives to homogeneous acid catalysts. researchgate.net

Table 4: Reusability of Sulfamic Acid Catalyst in the Acetalization of Benzaldehyde This is an interactive data table. You can sort and filter the data.

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

Illustrative data on catalyst reusability, adapted from studies on sulfamic acid catalysis. researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

In-depth Studies of Catalytic Reaction Mechanisms

Ethylsulfamic acid, as a derivative of sulfamic acid, possesses acidic properties due to the presence of the sulfamic acid functional group (-NHSO₃H). This acidity suggests its potential utility as an acid catalyst in various organic transformations. General acid catalysis, such as in the Fischer esterification of carboxylic acids with alcohols, typically involves the protonation of a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol ( masterorganicchemistry.com, chemguide.co.uk). While specific studies detailing this compound's precise catalytic mechanisms are limited in the provided search results, its structural similarity to known acid catalysts implies analogous reaction pathways.

Studies on related compounds, such as [2-(Sulfooxy)ethyl]sulfamic acid (SESA), offer a glimpse into the mechanistic approaches for sulfamic acid derivatives. For instance, SESA has been investigated as a catalyst for the synthesis of β-acetamido carbonyl compounds, where proposed mechanisms often involve the activation of carbonyl groups by the acidic sites of the catalyst, followed by nucleophilic attack and subsequent reaction steps ( bas.bg). These studies highlight the general strategy of employing sulfamic acid derivatives to facilitate reactions through acid-catalyzed pathways.

Identification of Key Intermediates and Transition States

Understanding the mechanistic pathways of chemical reactions necessitates the identification of transient intermediates and high-energy transition states ( solubilityofthings.com). Intermediates are species that are formed and consumed during the reaction, possessing a more defined structure than transition states. Transition states represent the peak of energy along the reaction coordinate, where bonds are breaking and forming.

In the context of acid catalysis, such as the Fischer esterification, key intermediates can include protonated carbonyl compounds and tetrahedral intermediates formed after nucleophilic attack by an alcohol ( masterorganicchemistry.com). For reactions catalyzed by sulfamic acid derivatives like SESA, proposed mechanisms may involve the formation of carbocations or other charged intermediates following the initial activation step ( researchgate.net). While specific experimental or computational identification of intermediates and transition states directly involving this compound in catalytic processes is not detailed in the provided literature snippets, these general concepts are fundamental to elucidating its mechanistic behavior.

Kinetic Analysis and Rate Determining Steps in Catalyzed Reactions

Kinetic analysis is a critical tool for probing reaction mechanisms, helping to determine the sequence of elementary steps and identify the rate-determining step (RDS) ( scripps.edu, rsc.org). By studying how reaction rates change with variations in reactant concentrations, temperature, and catalyst loading, researchers can infer mechanistic details. For example, studies on acid-catalyzed esterification reactions have involved analyzing kinetic data to determine rate constants and activation energies, which are indicative of the energy barrier for the reaction ( researchgate.net).

Structure Activity Relationship Studies in Ethylsulfamic Acid Catalysis

Influence of Substituents on Catalytic Activity and Selectivity

There is a lack of specific studies focusing on how modifying the ethyl group or other parts of the ethylsulfamic acid molecule with different substituents affects its catalytic performance. In catalysis research, such studies are crucial for tuning a catalyst's electronic and steric properties to enhance reaction rates and control the formation of desired products. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the acidity of the catalyst, which in turn influences its activity. However, no data tables or specific research findings detailing these effects for this compound could be located.

Correlation of Catalyst Structure with Performance Metrics

Similarly, a direct correlation between the specific structural features of this compound and key performance indicators such as turnover number (TON), turnover frequency (TOF), and product yield has not been documented in the accessible literature. Establishing these relationships is fundamental to the rational design of more efficient catalysts. Performance metrics are essential for evaluating the economic and practical viability of a catalyst in industrial applications. The absence of such data for this compound indicates that its development as a specialized catalyst is likely in its early stages or has not been a focus of intensive research.

Theoretical Approaches to Structure-Activity Prediction

Computational chemistry and theoretical modeling are powerful tools for predicting catalyst behavior and elucidating reaction mechanisms at a molecular level. While general theoretical approaches for studying acid catalysts exist, their specific application to predict the structure-activity relationships of this compound is not described in the available scientific papers. Such theoretical studies would typically involve quantum chemical calculations to model the catalyst-substrate interactions and transition states, providing insights that could guide the experimental design of improved this compound-based catalysts. The lack of such theoretical investigations further underscores the nascent state of research in this specific area.

Computational and Theoretical Chemistry of Ethylsulfamic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, providing detailed insights into the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the fundamental properties of ethylsulfamic acid.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. DFT is used to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Furthermore, it allows for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons; the gap between them is a measure of chemical reactivity. naturalspublishing.com DFT calculations also yield information on atomic charges and molecular electrostatic potential maps, which identify electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions. nih.govresearchgate.net For example, a common functional used for such studies is B3LYP, often paired with a basis set like 6-311++G(2d,2p) to provide a robust description of the system. researchgate.net

Ab initio methods , which are based on first principles without empirical parameters, offer higher accuracy but are more computationally demanding. These methods would be employed to refine the results obtained from DFT, providing benchmark data on the structural and electronic properties of this compound.

The table below illustrates the types of data that can be obtained from quantum chemical calculations for this compound.

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 4.5 D | Measures molecular polarity and influences intermolecular forces. |

Acidity Constant (pKa) Prediction and Solvation Effects

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. nih.gov

The prediction of pKa requires accurate modeling of the species involved (the protonated acid, HA, and the deprotonated conjugate base, A⁻) in both the gas phase and, more importantly, in solution. The effect of the solvent is paramount because it stabilizes the charged species differently than the neutral species. These solvation effects are typically incorporated using implicit (continuum) solvation models like the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), or the Conductor-like Screening Model (COSMO). nih.govpeerj.comresearchgate.net

The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. The calculation involves several energy terms: the gas-phase Gibbs free energy of deprotonation and the solvation free energies of the acid, its conjugate base, and the proton. nih.gov Various computational schemes, such as direct, vertical, and adiabatic approaches, can be employed, with the adiabatic scheme often providing the most accurate results by considering geometry relaxation in both the gas and solution phases. nih.gov To improve accuracy, linear corrections are often applied to the calculated values to account for systematic errors in the computational methods. nih.gov

An illustrative breakdown of a pKa calculation for this compound is shown in the table below.

| Thermodynamic Quantity | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔG°(gas) | Gas-phase Gibbs free energy of deprotonation. | 330.0 |

| ΔG°solv(HA) | Solvation free energy of this compound. | -12.5 |

| ΔG°solv(A⁻) | Solvation free energy of the ethylsulfamate anion. | -75.0 |

| ΔG°solv(H⁺) | Solvation free energy of the proton (literature value). | -265.9 |

| pKa (Calculated) | -log(Ka) derived from the total ΔG°(aq). | -0.8 |

Thermodynamic Characterization of this compound and its Ionic Forms

Computational chemistry enables the detailed thermodynamic characterization of this compound and its corresponding anion (ethylsulfamate). By performing frequency calculations on the optimized geometries obtained from DFT or ab initio methods, key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. mdpi.com

These calculations provide insight into the stability of the neutral molecule versus its ionic form under different conditions. For instance, the Gibbs free energy of formation indicates the thermodynamic stability of the compound relative to its constituent elements. The enthalpy of formation provides information about the energy stored in the molecule's chemical bonds. This data is crucial for understanding the energetics of reactions involving this compound, including its role in potential catalytic cycles.

The following table presents hypothetical thermodynamic data for this compound and its conjugate base.

| Property (at 298.15 K) | This compound (HA) | Ethylsulfamate Anion (A⁻) |

|---|---|---|

| Enthalpy of Formation (ΔHf°) (kJ/mol) | -650.0 | -780.0 |

| Standard Entropy (S°) (J/mol·K) | 320.0 | 290.0 |

| Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | -540.0 | -620.0 |

Molecular Dynamics Simulations of Reactant-Catalyst Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. sciopen.com Unlike quantum chemical methods that typically focus on static structures, MD simulates the movement of atoms and molecules over time, providing a dynamic picture of interactions. mdpi.com

If this compound were to be studied for its catalytic properties or its interaction with a catalyst, MD simulations could model how reactant molecules approach and bind to its active sites. researchgate.net These simulations can reveal preferential binding orientations, calculate binding free energies, and characterize the structure and dynamics of the reactant-catalyst complex. MD is particularly useful for understanding the role of the solvent, as it can explicitly model solvent molecules and their influence on the interaction. chemrxiv.orgchemrxiv.org Machine-learning force fields are an emerging technique that combines the accuracy of first-principles methods with the efficiency of classical simulations, enabling more realistic dynamic studies of catalytic processes. sciopen.com

Computational Modeling of Catalytic Performance

Computational modeling plays a vital role in understanding and predicting the catalytic performance of a chemical system. rsc.org By integrating quantum mechanics and molecular dynamics, a comprehensive model of a catalytic reaction involving this compound can be constructed. mdpi.com

DFT calculations are used to map out the entire reaction pathway, identifying transition states and reaction intermediates. mdpi.com The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By calculating the energies of all species along the reaction coordinate, a complete energy profile can be generated, revealing the rate-determining step and providing insights into the reaction mechanism. mdpi.com

This theoretical framework allows for the screening of different catalyst modifications or reaction conditions in silico, guiding experimental efforts toward more efficient catalytic systems. For instance, models could predict how substituting different functional groups on the ethyl chain of this compound would affect its catalytic activity.

The table below provides a hypothetical energy profile for a reaction catalyzed by an this compound system.

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Transition State 1 (TS1) | +85.0 |

| 3 | Intermediate Complex | -15.0 |

| 4 | Transition State 2 (TS2) | +60.0 |

| 5 | Products + Catalyst | -40.0 |

Ethylsulfamic Acid in Advanced Materials Science and Engineering

Development of Heterogeneous Catalytic Materials

Heterogeneous catalysis plays a pivotal role in modern chemical synthesis and industrial processes, offering benefits like ease of separation and catalyst recovery. Ethylsulfamic acid and its functionalized forms have been instrumental in developing a new generation of these catalysts.

Silica-Supported this compound Catalysts

Silica (B1680970), with its high surface area, thermal stability, and tunable porosity, serves as an excellent support for immobilizing acidic functional groups. Silica-supported this compound catalysts have demonstrated significant efficacy in various organic reactions. For instance, [2-(Sulfooxy)ethyl]sulfamic acid (SESA), a derivative of this compound, when supported on silica, has been reported as an efficient and recyclable catalyst for the Biginelli reaction, a key multicomponent reaction for synthesizing dihydropyrimidinones bas.bgresearchgate.netresearchgate.net. The preparation often involves the reaction of chlorosulfonic acid with 2-aminoethanol followed by immobilization on silica researchgate.net. These silica-supported catalysts facilitate reactions under solvent-free conditions and microwave irradiation, leading to shorter reaction times and higher yields bas.bgresearchgate.net. Other related silica-supported sulfonic acids also show promise as green catalysts in various organic transformations ijacskros.combeilstein-journals.org.

Polymer-Immobilized this compound Catalysts (e.g., PVA-NHSO3H)

Immobilizing this compound onto polymer matrices offers a robust method for creating heterogeneous catalysts with enhanced stability and ease of handling. Polyvinyl alcohol (PVA) immobilized N-ethyl sulfamic acid (PVA-NHSO3H) has been developed as a highly efficient catalyst for the rapid and selective acetylation of phenols, alcohols, amines, and thiols using acetic anhydride (B1165640) researchgate.netum.ac.ir. This catalyst operates effectively under solvent-free conditions at ambient temperatures, providing good to high yields researchgate.netum.ac.ir. Similarly, functionalized PVC-coated nano-silica (NS@PVC-EDA-SO3H) has shown excellent catalytic performance and reusability in reactions like the hydroxyalkylation of phenol (B47542) researchgate.net. These polymer-supported catalysts leverage the properties of both the polymer support and the immobilized acidic group to achieve efficient catalysis.

Integration with Nanomaterials (e.g., Nickel Ferrite (B1171679) Nanocatalysts)

The integration of this compound derivatives with nanomaterials, such as magnetic nanoparticles, offers synergistic benefits, combining the catalytic activity of the functional group with the unique properties of nanomaterials, including high surface area and magnetic separability. Nickel ferrite (NiFe2O4) nanoparticles are a class of magnetic materials that have been explored as heterogeneous catalysts scispace.com. While direct immobilization of this compound on nickel ferrite is less documented, related studies show the immobilization of sulfamic acid derivatives on magnetic nanoparticles like CoFe2O4 for reactions such as the Ritter reaction researchgate.net. Furthermore, magnetic nanoparticles like NiFe2O4, when coated with materials like MCM-41 and functionalized with acids such as phosphotungstic acid, have been used as efficient and recyclable catalysts for synthesizing xanthene derivatives sci-hub.se. This indicates a broader trend of utilizing magnetic nanomaterials as supports for acidic catalytic species, a principle applicable to this compound-based catalysts. Nickel ferrite nanoparticles themselves have been used as catalysts in acetalisation reactions, prepared via microwave-assisted methods, with reported crystallite sizes around 24 nm and BET surface areas of 2.71 m²/g researchgate.netresearchgate.net.

Surface Chemistry and Functionalization of Carrier Materials

The effectiveness of this compound-based heterogeneous catalysts relies heavily on the surface chemistry and functionalization of the carrier materials. The process typically involves covalently attaching the acidic this compound moiety to the support surface.

For silica supports, functionalization often involves treating silica gel with reagents like chlorosulfonic acid to introduce sulfonic acid groups, which can then react with amine precursors to form this compound derivatives researchgate.netbeilstein-journals.org. Alternatively, pre-formed functionalized polymers like PVC can be coated onto nano-silica, followed by the introduction of ethyl sulfamic acid groups researchgate.netoup.com. The characterization of these functionalized materials often involves techniques such as FT-IR, TGA, and acid-base titration to confirm the presence and quantity of the immobilized acidic groups researchgate.netoup.com.

Polymer immobilization, such as with polyvinyl alcohol (PVA), typically involves reacting the polymer with ethyl sulfamic acid or its precursors. For example, PVA-NHSO3H is prepared, and its structure is confirmed using techniques like FT-IR researchgate.net. The immobilization strategy aims to create a stable linkage that prevents leaching of the active catalytic species into the reaction medium, thereby maintaining the heterogeneous nature of the catalyst. General principles of surface functionalization, including grafting-from and grafting-to methods, are employed to ensure stable covalent linkages between the functional moiety and the support material mdpi.commdpi.com.

Optimization of Catalyst Stability and Longevity

A key advantage of this compound-based heterogeneous catalysts is their enhanced stability and longevity, often demonstrated through excellent reusability.

Reusability: Many studies report the successful recycling of these catalysts over multiple reaction cycles without significant loss of catalytic activity. For instance, SESA supported on silica has been reused up to five times in the synthesis of β-acetamido ketones, with minimal loss in product yield bas.bg. Similarly, PVA-NHSO3H has shown reusability for at least four cycles in acetylation reactions researchgate.netum.ac.irresearchgate.net. Functionalized PVC-coated nano-silica catalysts have demonstrated reusability for at least nine cycles researchgate.netoup.com. The magnetic separability of some nanomaterial-supported catalysts further aids in their recovery and reuse researchgate.netsci-hub.se.

Stability: The stability of these catalysts is crucial for their practical application. While specific quantitative data on the long-term chemical or thermal stability of this compound itself under harsh conditions is not extensively detailed in the provided snippets, the reusability data implies a degree of inherent stability. The immobilization onto solid supports like silica or polymers generally contributes to improved stability compared to their homogeneous counterparts, preventing degradation or leaching. General principles in catalyst development highlight that stable catalysts resist deactivation over time, and immobilization strategies are key to achieving this catalysis.blog. The robustness of the covalent linkage between the this compound group and the support is paramount for maintaining catalytic performance over extended use.

Compound List:

this compound

[2-(Sulfooxy)ethyl]sulfamic acid (SESA)

Polyvinyl alcohol (PVA)

Nickel ferrite (NiFe2O4)

Silica (SiO2)

Polyvinyl chloride (PVC)

Chlorosulfonic acid

2-Aminoethanol

Phosphotungstic acid (PWA)

MCM-41

Ethyl acetoacetate (B1235776)

Benzaldehyde

Acetic anhydride

Furfuryl alcohol

1-Propanol

Ethanol

CoFe2O4

Environmental and Atmospheric Chemistry of Sulfamic Acids, Including Ethylsulfamic Acid

Atmospheric Formation Pathways

Current atmospheric chemistry research extensively details the formation of unsubstituted sulfamic acid (H₂NSO₃H), notably through the hydrolysis of sulfonylamine (HNSO₂). copernicus.orgcopernicus.org This process is recognized as a potential source of sulfamic acid in the atmosphere. However, analogous formation pathways for ethylsulfamic acid (CH₃CH₂NHSO₃H) have not been documented in the reviewed literature. While the reaction of amines with sulfur trioxide is a known synthetic route to N-substituted sulfamic acids, this has not been identified as a significant atmospheric process for this compound. oup.comoup.com

Environmental Occurrence and Fate in Aquatic Systems

The environmental presence and ultimate fate of chemical compounds in aquatic ecosystems are of significant environmental interest. For some related compounds, such as ethyl isocyanate, hydrolysis is a primary degradation pathway in water. nih.govscbt.comdoubtnut.com This process involves the chemical breakdown of the compound by reaction with water. However, no studies were found that specifically investigate the occurrence, persistence, or degradation processes of this compound in aquatic environments. Its solubility, potential for biodegradation, and interactions with sediment and aquatic organisms have not been characterized.

Advanced Analytical Methodologies in Ethylsulfamic Acid Research

Spectroscopic Techniques for Mechanistic and Structural Investigations

Spectroscopic methods are indispensable for probing the molecular architecture and reaction mechanisms involving ethylsulfamic acid. They provide direct evidence of the presence of specific functional groups and the connectivity of atoms within the molecule.

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations wiley.commlsu.ac.innih.govscienceskool.co.ukazooptics.comlibretexts.orgspectroscopyonline.com. For this compound, IR spectroscopy can confirm the presence of characteristic bonds such as the N-H stretch, S=O stretch, S-N stretch, and C-H stretches from the ethyl group. The specific absorption frequencies provide a molecular "fingerprint" that aids in compound identification and purity assessment wiley.commlsu.ac.innih.govscienceskool.co.ukazooptics.comlibretexts.orgspectroscopyonline.com. Furthermore, IR spectroscopy is valuable for monitoring the progress of chemical reactions involving this compound, such as its synthesis or derivatization, by observing the disappearance of reactant peaks and the appearance of product peaks mlsu.ac.inscienceskool.co.ukazooptics.comlibretexts.org. For instance, changes in the N-H stretching region or the appearance of a strong S=O absorption band can indicate successful formation of the sulfamic acid moiety researchgate.net.

Table 9.1.1: Anticipated IR Absorption Bands for this compound

| Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Description of Absorption |

| N-H Stretch | 3300–3400 | Primary amine stretch |

| S=O Stretch | 1150–1250 | Sulfonyl group stretch |

| S-N Stretch | 900–1000 | Sulfamate (B1201201) linkage stretch |

| C-H Stretch (aliphatic) | 2850–2960 | Ethyl group C-H bonds |

| N-H Bend | 1550–1650 | Amine bending vibration |

Note: Specific peak positions can vary based on the sample's physical state, solvent, and instrumental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C rsc.orgresearchgate.netnih.govresearchgate.netslu.senih.govmdpi.comaocs.org. For this compound, ¹H NMR would reveal distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, as well as a signal for the amine proton (NH). The characteristic chemical shifts and splitting patterns (e.g., a triplet for CH₃ and a quartet for CH₂) are diagnostic for the ethyl moiety aocs.org. ¹³C NMR would similarly identify the distinct carbon atoms of the ethyl group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignments rsc.orgresearchgate.netnih.govnih.govresearchgate.net. NMR is also instrumental in mechanistic studies, allowing researchers to track the transformation of reactants into products over time by monitoring changes in spectral signals, thereby providing kinetic and mechanistic insights into reactions involving this compound rsc.orgnih.govaocs.org.

Table 9.1.2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Description |

| CH₃ | ~1.2 | Triplet | Methyl protons of the ethyl group |

| CH₂ | ~3.0 | Quartet | Methylene protons of the ethyl group |

| NH | ~5–7 (variable) | Singlet | Amine proton (exchangeable) |

| SO₃H | Variable (downfield) | Singlet | Acid proton (highly exchangeable/variable) |

Note: Chemical shifts are approximate and depend on the solvent, concentration, and temperature.

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis researchgate.netgoogleapis.comnih.govepo.orgmeasurlabs.comresearchgate.netchromatographyonline.comcreative-proteomics.comwikipedia.orgnih.govepo.orgchromservis.euhidenanalytical.comnih.govshimadzu.com. Techniques like Electrospray Ionization (ESI) are particularly well-suited for polar molecules like this compound, typically yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions researchgate.netnih.govresearchgate.netwikipedia.orgnih.gov. The precise mass-to-charge (m/z) ratio of these ions confirms the molecular formula. Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), provide further structural information by breaking down the molecule into characteristic fragments, which can be used for identification and confirmation, especially in complex mixtures nih.govchromatographyonline.comcreative-proteomics.comnih.govnih.gov. MS can also be employed in real-time reaction monitoring, allowing chemists to track the formation of the desired product by observing the appearance of its characteristic mass spectrum chromservis.euhidenanalytical.com.

Table 9.1.3: Expected Mass Spectrometric Data for this compound

| Ion Type | Calculated m/z (for C₂H₇NO₃S) | Ionization Mode | Description |

| [M+H]⁺ | 114.0170 | ESI (+) | Protonated molecular ion |

| [M-H]⁻ | 112.0093 | ESI (-) | Deprotonated molecular ion |

| Fragment 1 | ~78.0120 | ESI (+/-) | Potential fragment (e.g., loss of NH₂) |

| Fragment 2 | ~96.0017 | ESI (+/-) | Potential fragment (e.g., loss of H₂O) |

Note: Actual observed m/z values may vary due to isotopic distribution and instrument precision. Fragmentation patterns are theoretical and depend on the ionization method.

Chromatographic Separations for Product and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or byproducts, thereby enabling the assessment of its purity and the confirmation of its identity.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds sigmaaldrich.comlibretexts.orgualberta.caumass.eduresearchgate.netumich.eduaga-analytical.com.pliitg.ac.in. In the context of this compound synthesis, TLC plates spotted with aliquots from the reaction mixture at different time points can reveal the consumption of starting materials and the formation of the product. Visualization under UV light or by staining reagents allows for the detection of separated components. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, serves as a characteristic parameter for tentative identification and purity assessment ualberta.caumass.eduumich.eduiitg.ac.in. A pure sample of this compound would ideally yield a single spot under specific chromatographic conditions ualberta.caumich.edu.

Table 9.2.1: Illustrative TLC Parameters for this compound Analysis

| Component | Mobile Phase Composition (Example) | Stationary Phase | Rf Value (Typical Range) | Visualization Method |

| This compound | Methanol (B129727):Water (e.g., 8:2) | Silica (B1680970) Gel | 0.3–0.6 | UV light, Ninhydrin |

| Potential Impurity A | Methanol:Water (e.g., 8:2) | Silica Gel | 0.1–0.2 | UV light, Ninhydrin |

| Starting Material B | Methanol:Water (e.g., 8:2) | Silica Gel | 0.7–0.8 | UV light, Ninhydrin |

Note: Rf values are highly dependent on the specific mobile phase, stationary phase, and experimental conditions. These are illustrative ranges.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry measurlabs.comwikipedia.org. This synergy makes it ideal for analyzing complex mixtures, determining the purity of this compound, and confirming its identity, especially when dealing with polar or non-volatile compounds measurlabs.comresearchgate.netwikipedia.orgnih.govlcms.cz. The liquid chromatography component separates this compound from other components in the sample, while the mass spectrometer provides information about the molecular weight and structure of the separated analytes measurlabs.comwikipedia.org. LC-MS/MS, employing techniques like Selected Reaction Monitoring (SRM), offers enhanced sensitivity and specificity for both quantitative analysis and confirmation of this compound in complex matrices nih.govresearchgate.netcreative-proteomics.comnih.govlcms.cz. Result regulations.gov provides specific LC-MS data for this compound, indicating a retention time (tR) of 4.76 and a mass-to-charge ratio ([M·I-Tt) of 35.1.03, suggesting specific ionization and fragmentation pathways are monitored.

Table 9.2.2: Typical LC-MS Parameters for this compound Analysis

| Parameter | Specification | Notes |

| Chromatography | Reversed-phase HPLC | C18 or similar column |

| Mobile Phase | Volatile buffers (e.g., Ammonium Acetate/Formate) | Often with Acetonitrile or Methanol gradient |

| Ionization | Electrospray Ionization (ESI) | Can be positive or negative mode |

| Detection | Mass Spectrometry (MS) or Tandem MS (MS/MS) | For molecular weight and fragmentation |

| Retention Time (tR) | ~4.76 min (example) | Highly dependent on mobile phase and column regulations.gov |

| Molecular Ion (m/z) | ~114.0170 ([M+H]⁺) or ~112.0093 ([M-H]⁻) | Confirms molecular weight |

Note: Specific LC-MS parameters are optimized based on the sample matrix and analytical goals.

Compound List:

this compound

Ethyl glucuronide (EtG)

Ethyl sulfate (B86663) (EtS)

Ammonia

Sulfamic acid

Ethanol

Atenolol

Caffeine

Ibuprofen

Acetaminophen

Aspirin

Benzoic acid

Benzaldehyde

3-Heptanone

Nonane

Cyclohexanol

Phenyl benzoate (B1203000)

N-acetyl-D-neuraminic acid (NeuAc)

Tetrodotoxin (TTX)

Lipopolysaccharide (LPS)

Ampicillin

Amoxicillin

Penicillin G

Penicillin V

Cloxacillin

Cephapirin

Ceftiofur

N-PHQs

rCDA

Methanol

1-Propanol

Acetonitrile

Tetrahydrofuran (THF)

Isopropanol (IPA)

Diol

Nitrile (CN)

Phosphoethanolamine

Lipid A

Oligosaccharide

Mannose (Man)

3-deoxy-d-manno-oct-2-ulosonic acid (Kdo)

Galactose (Gal)

N-acetylglucosamine (GlcN)

L-rhamnose

Nucleotides

Nucleobases

Cyclodextrins

Proteins

Peptides

Glycans

Oligonucleotides

mRNA fragments

Amino acids

Propanoic acid

Cyclohexanone

Fatty acids (oleic, linoleic, linolenic)

Soybean oil

Fish oils

Ammonium Acetate

Ammonium Formate

Formic acid

Acetic acid

Toluene-4-sulfonic acid

[2-(Sulfooxy)ethyl]sulfamic acid (SESA)amic acid (SESA)

Thermogravimetric Analysis and Calorimetry in Catalyst Characterization

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique employed to assess the thermal stability and compositional changes of materials as a function of temperature longdom.org. In the context of catalysts functionalized with this compound or similar sulfonic acid groups, TGA is crucial for evaluating the thermal decomposition profiles of the catalyst support and the functional moieties. This can reveal information about the presence of adsorbed water, solvent residues, and the decomposition temperature of the organic functional groups, which is vital for determining the operational temperature limits and stability of the catalyst researchgate.netresearchgate.netresearchgate.net. For instance, studies on materials incorporating sulfonic acid groups have shown distinct weight loss stages corresponding to water loss, decomposition of organic components, and phase transitions of the support material researchgate.netresearchgate.netresearchgate.net. Calorimetry, often coupled with TGA, can further elucidate the energetic aspects of these thermal events.

Table 1: Thermogravimetric Analysis (TGA) Data for Catalyst Materials

| Material/Catalyst System | Temperature Range (°C) | Weight Loss (%) | Description of Loss | Reference |

| rCDA | 89.3 – 294.1 | 14.47 | Water loss, volatile organic matter release | researchgate.netresearchgate.net |

| rCDA | < 376.0 | 62.48 | Decomposition and degradation of organic matter | researchgate.netresearchgate.net |

| Amorphous Catalyst Precursor | 110 | - | Loss of adsorbed water | researchgate.net |

| Amorphous Catalyst Precursor | 220 | - | Loss of crystal water | researchgate.net |

| Amorphous Catalyst Precursor | 390 | - | Decomposition and dehydroxylation | researchgate.net |

| Amorphous Catalyst Precursor | 640 | - | Formation of MgFe₂O₄ spinel | researchgate.net |

TGA can also be utilized to study catalyst deactivation processes, such as coke deposition, by quantifying the mass loss associated with the combustion of coke at elevated temperatures longdom.orgmdpi.com. Understanding these thermal behaviors is essential for predicting catalyst lifetime and designing regeneration strategies.

Microscopic and Surface Characterization for Heterogeneous Catalysts (e.g., SEM, TEM, BET Surface Area, PXRD)

A suite of microscopic and surface characterization techniques is indispensable for a comprehensive understanding of catalysts functionalized with this compound. These methods probe the physical structure, surface area, and crystalline nature of the catalytic materials.

Powder X-ray Diffraction (PXRD) is employed to determine the crystalline structure, phase purity, and crystallite size of catalyst materials researchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netacs.org. For nanocatalysts or materials with specific crystalline supports, PXRD data can confirm the presence of the desired phases and provide information on particle size through methods like the Scherrer equation. For example, nickel ferrite (B1171679) nanoparticles used in catalytic applications have shown crystallite sizes around 24 nm researchgate.net. Similarly, metal-organic frameworks (MOFs) functionalized for catalysis exhibit characteristic diffraction patterns, with crystallite sizes varying based on synthesis conditions, such as approximately 22.9 nm for a specific Fe:Co-MOF composition acs.org.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer direct visualization of the catalyst's morphology, particle size, and distribution researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netacs.org. SEM provides high-resolution images of the surface topography and morphology, revealing details such as the texture of materials like rCDA, which can exhibit a curly and corrugated structure that enhances binder adhesion researchgate.net. TEM, with its higher resolution, is particularly useful for imaging nanoparticles, determining their size, shape, and dispersion on support materials researchgate.net. For instance, TEM analysis of gold nanoparticles on TiO₂ revealed average particle sizes of 4.7 nm researchgate.net, while studies on MOFs have shown nanoparticle sizes in the range of 22.9 to 67.2 nm depending on the composition acs.org. These microscopic techniques help correlate morphological features with catalytic activity and stability.

Brunauer–Emmett–Teller (BET) surface area analysis is critical for quantifying the total surface area, pore volume, and pore size distribution of porous catalysts researchgate.netresearchgate.netresearchgate.netfrontiersin.orgacs.org. A high surface area generally correlates with a greater number of accessible active sites, which is a key factor in catalytic efficiency. For example, a nickel ferrite catalyst was reported to have a BET surface area of 2.71 m²/g researchgate.net, while mesoporous silica supports like SBA-15 can exhibit much higher surface areas, such as 850 m²/g, making them suitable for dispersing active catalytic components researchgate.net. Understanding the pore structure is also vital for assessing mass transfer limitations of reactants and products.

Table 2: Microscopic and Surface Characterization Data for Catalyst Materials

| Technique | Material/Catalyst System | Parameter Measured | Value | Unit | Reference |

| PXRD | Nickel Ferrite Nanoparticles | Crystallite Size | 24 | nm | researchgate.net |

| PXRD | 50%Fe:50%Co-MOF | Crystallite Size | 22.9 | nm | acs.org |

| BET | Nickel Ferrite Nanoparticles | Surface Area | 2.71 | m²/g | researchgate.net |

| BET | SBA-15 | Surface Area | 850 | m²/g | researchgate.net |

| TEM | Au nanoparticles on TiO₂ | Average Particle Size | 4.7 | nm | researchgate.net |

| TEM | 50%Fe:50%Co-MOF | Nanoparticle Size | ~22.9 | nm | acs.org |

| SEM | rCDA | Surface Texture | Curly and corrugated | - | researchgate.net |

These advanced analytical techniques collectively provide a comprehensive characterization profile of this compound-based catalysts, enabling researchers to elucidate structure-activity relationships and guide the design of more efficient and robust catalytic systems.

Compound List:

this compound

[2-(sulfooxy)ethyl]sulfamic acid (SESA)

Propylsulfamic acid

Nickel ferrite nanoparticles

Covalent Organic Polymers (COPs)

SBA-15

Metal-Organic Frameworks (MOFs)

rCDA (likely a material relevant to catalyst support or functionalization)

Amorphous Catalyst Precursor

MgFe₂O₄ spinel

Gold nanoparticles (Au nanoparticles)

Titanium dioxide (TiO₂)

Future Research Directions and Emerging Paradigms

Design of Novel Ethylsulfamic Acid-Based Catalytic Systems for Unexplored Reactions

The known catalytic activity of this compound provides a foundation for designing new catalytic systems for a broader range of chemical transformations. Future research should focus on leveraging its acidic and structural properties to venture into unexplored reaction territories.

Asymmetric Catalysis: A significant frontier in catalysis is the development of systems that can control stereochemistry. nih.govchiralpedia.com Future work could involve the synthesis of chiral derivatives of this compound. By introducing chiral moieties onto the this compound scaffold, it may be possible to create organocatalysts capable of inducing enantioselectivity in reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions. researchgate.netnih.gov The design of such catalysts would be a significant step towards creating more complex and biologically active molecules. caltech.edu

Oxidation and Reduction Reactions: While primarily used as a Brønsted acid catalyst, the potential of this compound-based systems in redox reactions is an area ripe for investigation. Research could focus on supporting this compound on metal nanoparticles or creating complexes that can facilitate oxidation of alcohols or sulfides, or reduction of nitro compounds and ketones. researchgate.netmdpi.com The development of magnetically separable catalysts, for instance by supporting them on Fe₃O₄ nanoparticles, could offer enhanced reusability in such applications. researchgate.net

C-H Activation: Direct functionalization of C-H bonds is a major goal in modern organic synthesis due to its atom economy. rsc.orgnih.govresearchgate.net Designing catalytic systems based on this compound that can mediate or assist in C-H activation would be a groundbreaking development. This could involve creating bifunctional catalysts where the sulfamic acid moiety acts as a directing group or a proton shuttle in transition metal-catalyzed C-H functionalization cycles. rsc.orgnih.gov

| Research Thrust | Potential Unexplored Reaction | Catalyst Design Strategy |

| Asymmetric Synthesis | Enantioselective Aldol Reaction | Covalently bonding chiral auxiliaries to the this compound backbone. |

| Redox Catalysis | Selective Oxidation of Sulfides | Immobilization of this compound on a metal oxide support. |

| C-H Functionalization | Directed Arylation of Arenes | Integration of this compound into a ligand for a transition metal catalyst. |

Sustainable Synthesis and Application Strategies in Green Chemistry

The characterization of this compound as a "green catalyst" is based on its reusability and often mild reaction conditions. vapourtec.com However, a more holistic approach to its sustainability is required, encompassing its entire lifecycle.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound synthesis and its application in catalytic processes has yet to be performed. Future studies should aim to quantify the environmental impact of its production, use, and disposal, identifying areas for improvement. This would provide a more robust validation of its "green" credentials.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and easier scalability. vapourtec.comnih.govorganic-chemistry.orgnih.govmdpi.com Developing continuous flow systems where this compound is immobilized in a packed-bed reactor could lead to highly efficient and sustainable industrial processes. This approach would be particularly beneficial for reactions requiring short residence times and offering high throughput. nih.govorganic-chemistry.org

Integration of Advanced Computational and Experimental Approaches for Catalyst Discovery

The traditional trial-and-error approach to catalyst development is time-consuming and resource-intensive. patsnap.com The integration of computational modeling and high-throughput screening can significantly accelerate the discovery and optimization of this compound-based catalysts.

Computational Modeling (DFT Studies): Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms and predicting catalyst performance. nih.govresearchgate.netresearchgate.netresearchgate.netscielo.brwhiterose.ac.uk Future computational studies on this compound could model its interaction with substrates, map out reaction energy profiles, and predict the effects of structural modifications on its catalytic activity. researchgate.netresearchgate.net Such in silico experiments can guide the rational design of more efficient catalysts and help to understand the origins of selectivity in the reactions it catalyzes. whiterose.ac.uk

High-Throughput Screening (HTS): High-throughput screening methodologies allow for the rapid testing of a large number of catalyst variants and reaction conditions in parallel. patsnap.comnih.govnih.gov A library of this compound derivatives with different alkyl or aryl substituents could be synthesized and screened for activity in a wide range of reactions. This would rapidly identify promising lead catalysts for further optimization and expand the known applications of this class of compounds. nih.gov

| Approach | Objective | Methodology | Expected Outcome |

| Computational Chemistry | Elucidate Reaction Mechanisms | Density Functional Theory (DFT) Calculations | Understanding of transition states and activation energies to guide catalyst design. |

| Experimental Screening | Discover New Catalytic Activities | High-Throughput Screening (HTS) of a derivative library | Rapid identification of lead catalysts for novel transformations. |

Exploration of New Reaction Classes and Substrate Scope in Organic Synthesis

While this compound has shown utility in specific syntheses, its full potential in organic synthesis remains largely untapped. A systematic exploration of its catalytic capabilities across different reaction classes and with a wider variety of substrates is warranted.